
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazole ring substituted with a p-methoxyphenyl group and a diethylaminoethyl side chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution with p-Methoxyphenyl Group: The p-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is added through an alkylation reaction using diethylamine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(p-Methoxyphenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride
- 3-(p-Methoxyphenyl)-5-(2-(diethylamino)propyl)isoxazole hydrochloride
- 3-(p-Methoxyphenyl)-5-(2-(diethylamino)butyl)isoxazole hydrochloride
Uniqueness
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the p-methoxyphenyl group and the diethylaminoethyl side chain makes it particularly versatile for various applications.
Eigenschaften
CAS-Nummer |
2148-75-6 |
|---|---|
Molekularformel |
C16H23ClN2O2 |
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
diethyl-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)11-10-15-12-16(17-20-15)13-6-8-14(19-3)9-7-13;/h6-9,12H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
VKWVPKRDTABTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=C(C=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




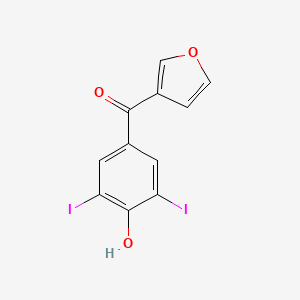
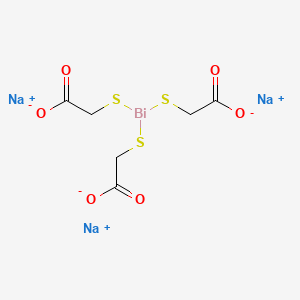
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
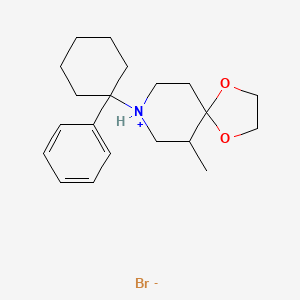
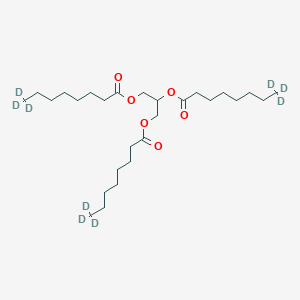

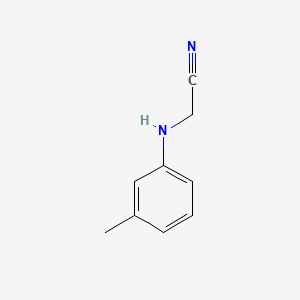

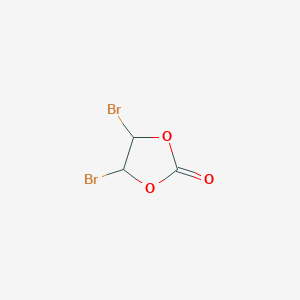

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
